(2,2-Difluoroethyl)(ethyl)amine hydrochloride
Overview
Description
Mechanism of Action
Target of Action
The primary targets of (2,2-Difluoroethyl)(ethyl)amine hydrochloride are thiol, amine, and alcohol nucleophiles . These targets play a crucial role in various biochemical reactions, serving as the reactive sites for the electrophilic 2,2-difluoroethylation .
Mode of Action
This compound interacts with its targets through an electrophilic 2,2-difluoroethylation process . This interaction involves a hypervalent iodine reagent, (2,2-difluoro-ethyl)(aryl)iodonium triflate, via a proposed ligand coupling mechanism . The result of this interaction is the formation of 2,2-difluoroethylated nucleophiles .
Biochemical Pathways
The compound’s ability to form 2,2-difluoroethylated nucleophiles suggests that it may influence a variety of biochemical reactions involving thiol, amine, and alcohol nucleophiles .
Pharmacokinetics
The compound’s molecular weight is 14558 , which may influence its bioavailability and pharmacokinetic profile.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of 2,2-difluoroethylated nucleophiles . This transformation allows access to a wide range of 2,2-difluoroethylated nucleophiles, including the drugs Captopril, Normorphine, and Mefloquine .
Action Environment
: 2,2‐Difluoroethylation of Heteroatom Nucleophiles via a Hypervalent Iodine Strategy : 2,2-Difluoroethylation of heteroatom nucleophiles via a hypervalent iodine strategy : This compound | 1010097-80-9
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Difluoroethyl)(ethyl)amine hydrochloride typically involves the reaction of ethylamine with 2,2-difluoroethanol in the presence of hydrochloric acid. The reaction conditions often include a controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and distillation .
Chemical Reactions Analysis
Types of Reactions
(2,2-Difluoroethyl)(ethyl)amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethyl oxides, while reduction may produce simpler amines .
Scientific Research Applications
(2,2-Difluoroethyl)(ethyl)amine hydrochloride has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (2,2-Difluoroethyl)(ethyl)amine hydrochloride include:
- (2,2-Difluoroethyl)amine hydrochloride
- (2,2-Difluoroethyl)(methyl)amine hydrochloride
- (2,2-Difluoroethyl)(propyl)amine hydrochloride
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of the difluoroethyl and ethyl groups, which can confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-ethyl-2,2-difluoroethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9F2N.ClH/c1-2-7-3-4(5)6;/h4,7H,2-3H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INSZFHISQWNNGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70704048 | |
Record name | N-Ethyl-2,2-difluoroethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70704048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1010097-80-9 | |
Record name | N-Ethyl-2,2-difluoroethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70704048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2,2-difluoroethyl)(ethyl)amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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